molecular formula C3H7NaS B1587550 Sodium 2-propanethiolate CAS No. 20607-43-6

Sodium 2-propanethiolate

Cat. No.: B1587550
CAS No.: 20607-43-6
M. Wt: 98.14 g/mol
InChI Key: NQHKCHWQDDWQJR-UHFFFAOYSA-M
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Description

Sodium 2-propanethiolate, also known as 2-propanethiol sodium salt, is an organosulfur compound with the molecular formula C₃H₇NaS. It is a white to off-white powder that is highly soluble in water. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of thiol esters and thioethers .

Biochemical Analysis

Biochemical Properties

Sodium 2-propanethiolate plays a crucial role in biochemical reactions, particularly in the synthesis of coordination polymers and polymercapto-arenes . It interacts with various enzymes and proteins, acting as a nucleophile in thiol-disulfide exchange reactions. This compound can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. These interactions are essential for maintaining the redox state of cells and regulating enzyme activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell signaling pathways by modifying the redox state of signaling molecules. This compound can also affect gene expression by altering the activity of transcription factors that contain cysteine residues. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a nucleophile and form covalent bonds with biomolecules. It can inhibit or activate enzymes by modifying cysteine residues in their active sites. This compound can also induce changes in gene expression by altering the redox state of transcription factors. These molecular interactions are crucial for the regulation of various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by maintaining the redox state of cells. At high doses, this compound can exhibit toxic effects, including oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to thiol-disulfide exchange reactions. It interacts with enzymes such as thioredoxin and glutaredoxin, which are involved in maintaining the redox state of cells. This compound can also affect metabolic flux and metabolite levels by modifying the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, as it can interact with different biomolecules in specific compartments. Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific organelles, influencing its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-propanethiolate can be synthesized through the reaction of 2-propanethiol with sodium hydride or sodium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

(CH3)2CHSH+NaH(CH3)2CHSNa+H2(CH₃)₂CHSH + NaH \rightarrow (CH₃)₂CHSNa + H₂ (CH3​)2​CHSH+NaH→(CH3​)2​CHSNa+H2​

In this reaction, 2-propanethiol reacts with sodium hydride to form this compound and hydrogen gas .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides. For example, it can react with iodine to form 2,2’-dithiobis(propane).

2(CH3)2CHSNa+I2(CH3)2CHSSCH(CH3)2+2NaI2 (CH₃)₂CHSNa + I₂ \rightarrow (CH₃)₂CHS-SCH(CH₃)₂ + 2 NaI 2(CH3​)2​CHSNa+I2​→(CH3​)2​CHS−SCH(CH3​)2​+2NaI

    Substitution: It can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. For instance, it can react with alkyl halides to form thioethers.

(CH3)2CHSNa+RX(CH3)2CHSR+NaX(CH₃)₂CHSNa + R-X \rightarrow (CH₃)₂CHSR + NaX (CH3​)2​CHSNa+R−X→(CH3​)2​CHSR+NaX

Common Reagents and Conditions:

    Oxidation: Iodine, hydrogen peroxide.

    Substitution: Alkyl halides, under anhydrous conditions.

    Reduction: Disulfides, under mild conditions.

Major Products:

    Oxidation: Disulfides.

    Substitution: Thioethers.

    Reduction: Thiols.

Scientific Research Applications

Sodium 2-propanethiolate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

sodium;propane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHKCHWQDDWQJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392784
Record name Sodium 2-propanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20607-43-6
Record name Sodium 2-propanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-propanethiolate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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